molecular formula C6H7BrN2OS B8526152 2-Bromo-4-propionamidothiazole

2-Bromo-4-propionamidothiazole

Cat. No.: B8526152
M. Wt: 235.10 g/mol
InChI Key: MAGYYISTECKQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-propionamidothiazole is a functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its distinct structure, featuring a bromine atom and a propionamide side chain on a thiazole core, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used as a key building block in the synthesis of peptidomimetics and combinatorial libraries aimed at discovering new bioactive agents . The bromine atom at the 2-position is a reactive handle that allows for further cross-coupling reactions, enabling researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. The propionamidothiazole moiety is of significant interest in the design of potential enzyme inhibitors and receptor ligands, particularly in the development of compounds that mimic peptide function with improved metabolic stability and cell permeability . As with all fine chemicals, proper handling and storage are required. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C6H7BrN2OS/c1-2-5(10)8-4-3-11-6(7)9-4/h3H,2H2,1H3,(H,8,10)

InChI Key

MAGYYISTECKQSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CSC(=N1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Propionamidothiazole

Strategies for Thiazole (B1198619) Ring Formation and Functionalization

The construction of the 2-Bromo-4-propionamidothiazole scaffold is typically achieved through a linear synthetic sequence. This approach allows for the controlled introduction of the required functional groups at specific positions on the thiazole ring. A plausible and commonly employed strategy involves the initial formation of a 2-amino-4-substituted thiazole, which then serves as a versatile intermediate for subsequent bromination and acylation reactions.

Condensation Reactions for Thiazole Core Construction

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring. nih.govresearchgate.netorganic-chemistry.org This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). For the synthesis of a precursor to this compound, a strategic choice of starting materials is essential. A common route begins with the synthesis of a 2-amino-4-substituted thiazole, which can be readily prepared via the Hantzsch reaction.

For instance, the reaction of an appropriate α-halocarbonyl compound with thiourea provides a direct route to 2-aminothiazole (B372263) derivatives. The general reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A typical reaction scheme is as follows:

Reaction of an α-haloketone with thiourea to form a 2-aminothiazole derivative.

The choice of the 'R' group on the α-haloketone determines the substituent at the 4-position of the resulting thiazole. To ultimately introduce a propionamido group at this position, a precursor functional group that can be converted to an amino group is often installed at this stage.

Regioselective Bromination Approaches at the 2-Position

With the 2-aminothiazole core constructed, the next critical step is the regioselective introduction of a bromine atom at the 2-position. Direct bromination of the thiazole ring can be challenging and may lead to a mixture of products. Therefore, a more controlled approach is often employed, utilizing the 2-amino group as a handle for directing the bromination.

The Sandmeyer reaction is a well-established and effective method for replacing an amino group on an aromatic ring with a halide. nih.govwikipedia.org This reaction proceeds via the formation of a diazonium salt from the 2-aminothiazole, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the 2-bromothiazole (B21250) derivative.

The key steps of the Sandmeyer bromination are:

Diazotization: The 2-aminothiazole is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form the corresponding diazonium salt.

Bromination: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom. nih.gov

This method offers high regioselectivity for the 2-position due to the starting material having the amino group specifically at this position.

Introduction of the Propionamido Moiety at the 4-Position

The final step in the synthesis is the introduction of the propionamido group at the 4-position of the 2-bromothiazole intermediate. This is typically achieved through an acylation reaction of a 4-amino-2-bromothiazole precursor. mdpi.comnih.gov If the synthesis started with a 2,4-diaminothiazole derivative, selective acylation might be challenging. A more common and controlled approach involves starting with a precursor that allows for the specific introduction of an amino group at the 4-position after the thiazole ring formation and bromination.

Assuming a 4-amino-2-bromothiazole intermediate is in hand, the acylation can be carried out using propionyl chloride or propionic anhydride (B1165640) in the presence of a base. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct of the reaction.

The reaction can be represented as:

Acylation of 4-amino-2-bromothiazole with propionyl chloride.

This reaction is generally efficient and provides the desired this compound in good yield.

Optimization of Reaction Conditions and Reagent Selection

Catalyst Systems for Enhanced Synthetic Efficiency

Catalysts are instrumental in several stages of the synthesis, from the initial ring formation to the subsequent functionalization steps.

For the Hantzsch thiazole synthesis , while the reaction can proceed without a catalyst, various catalysts have been employed to improve reaction rates and yields. These include both acidic and basic catalysts. More recently, green chemistry approaches have utilized heterogeneous catalysts that can be easily recovered and reused. nih.govbepls.com

Catalyst SystemReaction StepTypical ConditionsAdvantages
None (thermal) Hantzsch SynthesisReflux in ethanol (B145695)Simple, avoids catalyst cost
Silica (B1680970) Supported Tungstosilisic Acid Hantzsch SynthesisConventional heating or ultrasonic irradiationGreen, reusable catalyst, high yields nih.gov
Copper(I) Bromide (CuBr) Sandmeyer BrominationAqueous solution, 0-5 °CHigh regioselectivity, good yields nih.gov
Copper(I)/Copper(II)/phenanthroline Catalytic Sandmeyer BrominationAcetonitrile, room temperatureCatalytic amount of copper, mild conditions organic-chemistry.org

For the Sandmeyer reaction , the use of a stoichiometric amount of copper(I) bromide is traditional. However, catalytic versions of the Sandmeyer bromination have been developed to reduce the amount of copper waste. These systems often involve a combination of copper(I) and copper(II) salts in the presence of a ligand, such as phenanthroline. organic-chemistry.org

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence the reaction pathway, rate, and selectivity of each synthetic step.

In the Hantzsch thiazole synthesis , polar protic solvents like ethanol are commonly used as they facilitate the dissolution of the reactants and intermediates. nih.gov Solvent-free conditions have also been explored as an environmentally friendly alternative, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.netorganic-chemistry.org

SolventReaction StepObservations
Ethanol Hantzsch SynthesisGood solubility of reactants, moderate reaction times. nih.gov
Ethanol/Water (50/50) Hantzsch SynthesisGreen solvent system, can enhance reaction rates. nih.gov
Solvent-free Hantzsch SynthesisEnvironmentally friendly, often requires microwave or heating. organic-chemistry.org
Acetonitrile Sandmeyer BrominationGood solvent for diazonium salt and copper catalyst. nih.gov
Tetrahydrofuran (B95107) (THF) AcylationAprotic solvent, prevents reaction with the acylating agent.
Dichloromethane (B109758) (DCM) AcylationCommon aprotic solvent for acylation reactions.

For the regioselective bromination , the solvent can play a role in modulating the reactivity of the brominating agent. In the Sandmeyer reaction, an aqueous acidic medium is necessary for the formation of the diazonium salt, while the subsequent reaction with CuBr is often carried out in the same medium or in a solvent like acetonitrile.

During the acylation step , aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid any reaction with the acylating agent (propionyl chloride). The choice of solvent can also affect the solubility of the starting materials and the ease of product isolation.

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

The synthesis of substituted thiazoles, such as this compound, is significantly influenced by reaction parameters like temperature and pressure. These factors are crucial in controlling reaction rates (kinetics) and the preferential formation of the desired product over byproducts (selectivity).

Temperature: In thiazole synthesis, particularly in steps like bromination and cyclization, temperature is a key determinant of the reaction's outcome. Electrophilic aromatic substitution on a thiazole ring is less facile compared to more electron-rich heterocycles like thiophene, often necessitating more forcing conditions. lookchem.com However, elevated temperatures can also lead to undesired side reactions or decomposition. For instance, in the Hantzsch thiazole synthesis, a foundational method for creating the thiazole core, controlling the temperature is vital to ensure efficient cyclization and prevent the formation of impurities. analis.com.my Similarly, during the bromination of the thiazole ring, temperature can affect the regioselectivity, determining which position on the ring the bromine atom attaches to. researchgate.netnih.govacs.org

Pressure: While many laboratory-scale syntheses of thiazoles are conducted at atmospheric pressure, elevated pressure is a significant parameter in certain advanced methodologies, particularly in flow chemistry. thieme-connect.com Applying back pressure in a continuous flow reactor allows for the superheating of solvents above their normal boiling points. This can dramatically accelerate reaction rates, reducing residence times from hours to minutes. nih.gov This technique is especially valuable for reactions that are slow at atmospheric pressure, enabling higher throughput and improved process efficiency without resorting to excessively high temperatures that might degrade the product.

Table 1: Influence of Temperature and Pressure on Thiazole Synthesis

ParameterEffect on Kinetics (Reaction Rate)Effect on Selectivity (Product Purity)Typical Application
Temperature Increases rate, but excessive heat can cause decomposition.Can influence regioselectivity in bromination; optimal range needed to minimize byproducts.Batch synthesis, microwave-assisted synthesis, flow chemistry.
Pressure Allows for superheating of solvents in closed systems, significantly increasing reaction rates.Can help maintain a single phase, improving mixing and reaction consistency.Continuous flow chemistry for process intensification.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced technologies and adherence to green chemistry principles to create efficient, safe, and environmentally friendly processes. researchgate.netchemijournal.com

Microwave-Assisted Synthesis: This technique has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. rjpbcs.comjusst.orgasianpubs.orgresearchgate.net Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. rasayanjournal.co.in The synthesis of 2-aminothiazole derivatives, key precursors for the target compound, has been successfully achieved using microwave irradiation, demonstrating higher yields and purity compared to conventional heating methods. jusst.org This approach is highly applicable to the Hantzsch thiazole synthesis and subsequent acylation steps. bepls.commdpi.com

Sonochemical Synthesis: The application of ultrasound energy (sonochemistry) is another green technique used to enhance chemical reactions. tandfonline.comorientjchem.org Ultrasound irradiation promotes the formation, growth, and collapse of microscopic bubbles in a liquid, a phenomenon known as cavitation. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. orientjchem.orgisca.me This method has been effectively used for synthesizing various heterocyclic compounds, including thiazoles, often under mild conditions and with high yields. tandfonline.comnih.govacs.org

Table 2: Comparison of Advanced Energy Input Methods for Thiazole Synthesis

MethodTypical Reaction TimeKey AdvantagesRelevance to this compound
Conventional Heating Hours to days analis.com.mySimple setup, widely used.Baseline method for comparison.
Microwave Irradiation Minutes asianpubs.orgRapid heating, increased yields, reduced side reactions. rasayanjournal.co.inEfficient formation of the thiazole ring and subsequent functionalization.
Sonochemistry Minutes to hours tandfonline.comEnhanced reaction rates at lower bulk temperatures, improved mass transfer.Green alternative for cyclization and substitution reactions.

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. mtak.hu In a flow system, reagents are continuously pumped through a network of tubes and reactors, where the reaction occurs. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. nih.gov

Green chemistry principles are integral to modern synthetic design, aiming to minimize environmental impact. researchgate.netchemijournal.comnih.gov For the synthesis of this compound, this involves several strategies:

Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.comtandfonline.com

Catalysis: Employing catalysts to replace stoichiometric reagents, which reduces waste and improves atom economy. rsc.orgnih.govnanobioletters.com For instance, using a reusable solid acid catalyst for the cyclization step or a biocatalyst can significantly improve the environmental profile of the synthesis. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing methods like microwave and ultrasound-assisted synthesis that consume less energy compared to prolonged conventional heating. nih.gov

Recent research has focused on developing one-pot, multicomponent reactions for thiazole synthesis, which combine multiple steps into a single operation, reducing solvent use and purification needs. rsc.orgnih.gov

Purification and Isolation Methodologies

Achieving high purity of the final compound is critical. Chromatographic techniques are indispensable for the purification of synthetic intermediates and the final this compound product. moravek.com

Column chromatography is the most common method for purifying organic compounds in a laboratory setting. moravek.com This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase (a solvent or mixture of solvents) flows through it.

For a moderately polar compound like this compound, a typical purification would involve:

Stationary Phase: Silica gel is the standard choice.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. acs.org The purity of the isolated compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Table 3: Hypothetical TLC Data for Purification of this compound

CompoundFunctionRetention Factor (Rf) in 7:3 Hexane:Ethyl Acetate
Starting Material (e.g., 2-bromo-4-aminothiazole)Precursor0.55
This compound Product 0.40
Impurity (e.g., over-acylated product)Byproduct0.25

Crystallization Techniques for High-Purity Material

The purification of this compound to obtain a high-purity material is crucial, particularly for its potential use in research and development where impurities can significantly affect experimental outcomes. Crystallization is a primary and highly effective method for achieving high purity of solid organic compounds. The choice of solvent is a critical parameter in developing an effective crystallization process.

For a compound like this compound, which contains both a polar amide group and a less polar brominated thiazole ring, a solvent system that provides a significant difference in solubility at high and low temperatures is ideal. Generally, polar solvents or mixtures of polar and non-polar solvents are good candidates for the recrystallization of amides.

Commonly Employed Crystallization Solvents and Techniques:

Single Solvent Recrystallization: A suitable solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols such as ethanol or isopropanol, or other polar aprotic solvents like acetonitrile, could be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution, followed by slow cooling to induce the formation of well-defined crystals.

Mixed Solvent Recrystallization: This technique is employed when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is sparingly soluble, is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, a potential solvent system could be a mixture of ethanol and water. For a related compound, 2-bromo-4-methylacetanilide, a 1:1 aqueous ethanol solution has been used for recrystallization. reddit.com

Slow Evaporation: In cases where only small amounts of material are available, slow evaporation of a dilute solution of the compound in a suitable solvent can yield high-quality crystals. This method is often used for obtaining crystals for X-ray diffraction analysis.

The optimal crystallization conditions, including the choice of solvent, cooling rate, and the need for seeding, would be determined empirically to maximize the yield and purity of this compound.

Table 1: Potential Solvents for Crystallization of this compound

Solvent/SystemTypeRationale
EthanolSingle SolventGood solubility for amides at elevated temperatures.
AcetonitrileSingle SolventPolar aprotic solvent, often effective for heterocyclic compounds.
Ethanol/WaterMixed SolventAllows for fine-tuning of solubility; water acts as an anti-solvent.
Ethyl Acetate/HexaneMixed SolventA less polar system that can be effective for compounds with moderate polarity.

Scalability Considerations for Research and Development

The transition of a synthetic route for this compound from a laboratory-scale preparation to a larger, pilot-plant or industrial-scale production for research and development purposes presents a number of significant challenges. These challenges encompass not only the chemical process itself but also safety, economic, and regulatory aspects. The synthesis of Dasatinib, a pharmaceutical that contains a substituted thiazole moiety, provides a relevant case study for the types of scalability issues that can be encountered with this class of compounds. googleapis.comresearchgate.netgoogle.com

Key Scalability Considerations:

Process Safety: Reactions that are manageable on a small scale can become hazardous when scaled up. Exothermic reactions, the use of flammable solvents, and the handling of toxic or corrosive reagents all require careful consideration. A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential risks. For instance, bromination reactions can be highly exothermic and may require specialized equipment for temperature control on a larger scale.

Reaction Kinetics and Heat Transfer: The surface-area-to-volume ratio decreases as the scale of a reaction increases. This can significantly impact heat transfer, making it more difficult to control the temperature of exothermic or endothermic reactions. Changes in reaction kinetics may also be observed, potentially leading to the formation of different impurity profiles.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, which can result in side reactions and decreased yields. The choice of reactor design and agitation system is critical for successful scale-up.

Raw Material Sourcing and Cost: The cost and availability of starting materials and reagents become major factors at a larger scale. A synthetic route that is feasible in the lab with expensive reagents may not be economically viable for bulk production. Process optimization to use cheaper, more readily available materials is often necessary.

Work-up and Purification: Procedures that are straightforward in the laboratory, such as extraction and chromatography, can be cumbersome and expensive to implement on a large scale. The development of a robust crystallization procedure is often the most efficient and cost-effective method for purifying the final product in large quantities. The choice of solvents for extraction and crystallization must also consider environmental and safety regulations.

Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a process that minimizes waste and allows for the recycling of solvents and catalysts is crucial for both environmental and economic reasons.

Regulatory Compliance: If the compound is intended for use in preclinical or clinical studies, its synthesis must be conducted under Good Manufacturing Practices (GMP). This requires stringent documentation, quality control, and validation of all aspects of the manufacturing process.

Table 2: Comparison of Laboratory and Scaled-up Synthesis Considerations

ParameterLaboratory ScaleResearch and Development Scale
Batch Size Milligrams to gramsKilograms
Equipment GlasswareGlass-lined or stainless steel reactors
Heating/Cooling Heating mantles, ice bathsJacketed reactors with heat transfer fluids
Purification Chromatography, simple crystallizationFractional crystallization, filtration, drying
Safety Fume hoodProcess hazard analysis, dedicated safety protocols
Cost Reagent cost is secondaryCost of goods is a primary driver
Documentation Lab notebookBatch records, SOPs, validation reports

After a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental spectroscopic information for the compound "this compound" is not publicly available. Specifically, no published Fourier Transform Infrared (FT-IR), Raman, Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or advanced two-dimensional NMR data could be located for this exact molecule.

The generation of a scientifically accurate and informative article as per the requested outline is contingent on the availability of this primary experimental data. Without access to peer-reviewed and published spectral analyses, creating the content for the specified sections and subsections would require speculation or fabrication of data, which would be scientifically unsound.

Therefore, it is not possible to fulfill the request to generate an article on the "Spectroscopic and Structural Characterization of this compound" at this time due to the absence of the necessary source material in the scientific domain.

Spectroscopic and Structural Characterization of 2 Bromo 4 Propionamidothiazole

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) data, including molecular ion peaks or fragmentation patterns for 2-Bromo-4-propionamidothiazole, were found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of this compound could not be located. Consequently, information regarding its solid-state structure, crystal packing, intermolecular interactions (such as hydrogen bonding, π–π stacking, or halogen bonding), and its specific conformation in the crystalline state is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published UV-Vis absorption spectrum for this compound was identified. As a result, the characteristic wavelengths of maximum absorbance (λmax) and the specific electronic transitions (e.g., π → π* or n → π*) for this compound cannot be reported.

Quantum Chemical and Computational Investigations of 2 Bromo 4 Propionamidothiazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. For a molecule like 2-Bromo-4-propionamidothiazole, DFT calculations can provide deep insights into its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the analogue 2-amino-4-methylthiazole, DFT calculations have shown that the five-membered thiazole (B1198619) ring is essentially planar. mdpi.com The propionamide (B166681) group attached at the 4-position of this compound would have specific bond lengths and angles determined by the electronic environment.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The absence of any imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nist.gov

Table 1: Illustrative Optimized Geometrical Parameters for a 2-Substituted-4-acetamidothiazole Analogue (Based on typical values from DFT calculations on related heterocyclic systems)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-N31.315S1-C2-N3115.2
N3-C41.380C2-N3-C4109.5
C4-C51.375N3-C4-C5115.8
C5-S11.720C4-C5-S1109.0
S1-C21.740C5-S1-C290.5
C4-N(amide)1.410N3-C4-N(amide)121.0
N(amide)-C(carbonyl)1.360C5-C4-N(amide)123.2
C(carbonyl)=O1.230C4-N-C(carbonyl)125.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. scbt.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small energy gap indicates that a molecule is more reactive. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For thiazole derivatives, the HOMO is often distributed over the thiazole ring and the electron-donating amide group, while the LUMO may be localized on the ring and any electron-withdrawing substituents. nist.gov

Table 2: Illustrative FMO Properties for a 2-Bromo-4-amidothiazole Analogue

Parameter Energy (eV)
EHOMO-6.85
ELUMO-1.50
Energy Gap (ΔE)5.35

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for understanding a molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion. S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons. χ = (I + A) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

These parameters, derived from DFT calculations, offer a quantitative framework for comparing the reactivity of different molecules. asianpubs.org

Table 3: Illustrative Global Chemical Reactivity Descriptors (in eV)

Descriptor Value
Ionization Potential (I)6.85
Electron Affinity (A)1.50
Chemical Hardness (η)2.675
Chemical Softness (S)0.374
Electronegativity (χ)4.175
Electrophilicity Index (ω)3.26

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the total electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen and nitrogen. Blue colors represent regions of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the thiazole ring, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H group. journaleras.com

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response of the molecule. Materials with large β values are sought after for applications like frequency doubling of laser light. nih.govscirp.org

The presence of the electron-rich thiazole ring and the propionamide group in this compound suggests it could possess NLO properties, which can be quantified through these theoretical calculations.

Table 4: Illustrative Predicted NLO Properties for a Thiazole Analogue

Property Calculated Value
Dipole Moment (μ)3.50 Debye
Mean Polarizability (α)25.0 x 10-24 esu
First Hyperpolarizability (β)15.0 x 10-30 esu

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for studying the properties of a single, stable molecular structure, many molecules, including this compound, possess flexible bonds that allow them to adopt multiple shapes or conformations. The propionamide side chain, in particular, can rotate around the C4-N bond, leading to different spatial arrangements.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, an MD simulation would allow for the exploration of its conformational landscape. scirp.org By simulating the molecule's dynamics, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different environments (e.g., in a solvent). This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape can significantly influence its function. The simulation can reveal the preferred orientations of the propionamide group relative to the thiazole ring, providing a dynamic picture of the molecule's structure.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the identification and optimization of novel bioactive molecules. These methods are particularly valuable in exploring the therapeutic potential of specific chemical scaffolds, such as the thiazole ring present in this compound. By elucidating the key chemical features required for biological activity, these in silico approaches can significantly accelerate the drug development pipeline.

Ligand-based pharmacophore modeling is a computational strategy that relies on the three-dimensional structures of known active molecules to derive a model that encapsulates the essential steric and electronic features responsible for their biological activity. nih.govnih.govmdpi.comimedpub.comrsc.orgmdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The process involves aligning a set of active compounds and identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For thiazole derivatives, which are known to interact with a variety of biological targets, ligand-based pharmacophore models have been successfully generated to understand their structure-activity relationships (SAR). nih.govnih.govmdpi.com For instance, studies on a series of thiazole and thiophene derivatives as inhibitors of Polo-like kinase 1 (Plk1) led to the development of a five-point pharmacophore model (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This model highlighted the importance of specific functional groups and their spatial arrangement for potent inhibitory activity.

In the context of this compound, a hypothetical ligand-based pharmacophore model can be generated based on its structural features and comparison with other active thiazole-containing compounds. The key features of this compound would likely include:

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the propionamido group and the nitrogen atom of the thiazole ring.

Hydrogen Bond Donor: The nitrogen atom of the propionamido group.

Hydrophobic/Aromatic Feature: The thiazole ring itself.

Halogen Bond Donor: The bromine atom at the 2-position of the thiazole ring.

A representative pharmacophore model for this compound is depicted in the table below.

Pharmacophoric FeaturePotential Corresponding Group in this compound
Hydrogen Bond Acceptor (A)Carbonyl oxygen of the propionamido group, Thiazole nitrogen
Hydrogen Bond Donor (D)Amide nitrogen of the propionamido group
Aromatic Ring (R) / Hydrophobic (H)Thiazole ring
Halogen Bond Donor (X)Bromine atom

This model can then be used for activity profiling, predicting the potential biological targets of this compound by comparing its pharmacophoric features with those of known active compounds for various receptors and enzymes.

In contrast to ligand-based methods, structure-based pharmacophore modeling utilizes the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. mdpi.comnih.gov This approach identifies the key interaction points within the active site of the target protein, such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged residues. A pharmacophore model is then constructed based on these interaction points, representing the ideal spatial arrangement of chemical features for a ligand to bind effectively.

For thiazole derivatives, structure-based pharmacophore models have been instrumental in predicting their interactions with various protein targets. For example, in the context of discovering novel inhibitors for enzymes like sirtuin 2 (SIRT2), the crystal structure of the enzyme in complex with a known inhibitor can be used to derive a pharmacophore model that guides the design of new, more potent thiazole-based compounds. mdpi.com

To predict the potential targets of this compound, a structure-based pharmacophore model could be derived from the active site of a relevant protein. For instance, considering the known anticancer properties of some thiazole derivatives, a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) could be a potential target. nih.gov A structure-based pharmacophore model derived from the ATP-binding pocket of VEGFR-2 would typically include features such as:

Hydrogen bond interactions with key residues in the hinge region.

Hydrophobic interactions with non-polar residues in the active site.

Potential for additional interactions with the DFG motif.

The table below illustrates a hypothetical structure-based pharmacophore model derived from a kinase active site and how this compound might map to it.

Pharmacophoric Feature in Target Active SitePotential Interacting Group in this compound
Hydrogen Bond Acceptor (from protein)Amide NH of the propionamido group
Hydrogen Bond Donor (from protein)Carbonyl oxygen of the propionamido group, Thiazole nitrogen
Hydrophobic PocketThiazole ring, Propionyl side chain
Halogen Bonding PocketBromine atom

By fitting the structure of this compound to such a pharmacophore, it is possible to predict its binding mode and affinity for the target, thereby prioritizing it for further experimental validation.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govdoi.orgacs.orgnih.govmdpi.com This method can be broadly classified into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

LBVS utilizes a known active ligand as a template to search for other compounds with similar properties. This is often done using 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening and pharmacophore mapping. rsc.org In the case of this compound, if it were found to have a desirable biological activity, its pharmacophore model could be used as a query to screen large compound databases for molecules with similar pharmacophoric features, thus identifying novel potential ligands. nih.gov

SBVS, on the other hand, relies on the 3D structure of the target protein. doi.orgacs.org Molecular docking is a primary tool in SBVS, where compounds from a library are computationally placed into the binding site of the target and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted binding potency. For this compound, SBVS could be employed to screen for potential protein targets by docking it into the active sites of a panel of disease-relevant proteins.

The general workflow for a virtual screening campaign to identify novel ligands based on a thiazole scaffold is outlined below.

StepDescription
1. Library Preparation A large database of chemical compounds is prepared, often involving filtering for drug-like properties.
2. Target/Ligand Preparation The 3D structure of the target protein is prepared for docking, or a pharmacophore model of an active ligand is generated.
3. Screening The compound library is screened using either docking (SBVS) or pharmacophore mapping/similarity searching (LBVS).
4. Hit Selection Compounds that show high scores (in docking) or high similarity/fit (in LBVS) are selected as "hits".
5. Post-screening Analysis The selected hits are further analyzed for their chemical diversity, potential for chemical synthesis, and ADME properties before being prioritized for experimental testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgnih.govnih.govresearchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. arabjchem.orgnih.govnih.govresearchgate.net This information is crucial for understanding the molecular basis of ligand-target recognition and for guiding the optimization of lead compounds.

For thiazole derivatives, molecular docking studies have been extensively used to elucidate their interactions with various biological targets, including kinases, enzymes involved in cancer, and microbial enzymes. mdpi.comarabjchem.orgnih.govmdpi.com These studies have revealed that the thiazole ring often participates in key hydrophobic or aromatic interactions, while substituents on the ring can form specific hydrogen bonds or other polar interactions that contribute to binding affinity and selectivity. mdpi.comarabjchem.orgnih.govmdpi.com

A hypothetical molecular docking study of this compound into the ATP-binding site of a protein kinase, such as VEGFR-2, could reveal the following potential interactions:

Hydrogen Bonding: The amide NH of the propionamido group could form a hydrogen bond with a backbone carbonyl oxygen in the hinge region of the kinase. The carbonyl oxygen of the propionamido group and the thiazole nitrogen could act as hydrogen bond acceptors.

Hydrophobic Interactions: The thiazole ring and the ethyl group of the propionamide could engage in hydrophobic interactions with non-polar residues in the active site.

Halogen Bonding: The bromine atom at the 2-position could form a halogen bond with a Lewis basic atom (e.g., a backbone carbonyl oxygen or a side chain oxygen/nitrogen) in the binding pocket, which can significantly contribute to the binding affinity.

The following table summarizes the potential interactions of this compound with key residues in a hypothetical kinase active site.

Interaction TypePotential Interacting Group of this compoundPotential Interacting Residue in Kinase Active Site
Hydrogen Bond (Donor)Amide NHBackbone C=O of a hinge region residue (e.g., Cys)
Hydrogen Bond (Acceptor)Carbonyl O, Thiazole NBackbone NH or side chain of a hinge region residue
Hydrophobic InteractionThiazole ring, Ethyl groupAlanine, Valine, Leucine, Isoleucine
Halogen BondBromine atomBackbone C=O or side chain of a residue like Aspartate or Glutamate

These predicted interactions would provide a structural basis for the potential inhibitory activity of this compound and would offer valuable insights for its further chemical modification to enhance potency and selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. researchgate.netnih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.netnih.govnih.gov

For thiazole-containing compounds, various in silico models have been developed to predict their ADME properties based on their physicochemical characteristics. nih.govmdpi.comacs.org Key parameters that are often evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes.

The predicted ADME properties of this compound, based on its chemical structure, are summarized in the table below. These values are estimations derived from computational models and would require experimental validation.

ADME PropertyPredicted Value/ClassificationImplication for Drug-likeness
Molecular Weight ~251.1 g/mol Compliant with Lipinski's Rule of Five (< 500)
logP (Lipophilicity) Moderately lipophilicFavorable for cell membrane permeability
Aqueous Solubility Moderately solubleMay have acceptable bioavailability
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) Penetration Likely to be a non-penetrantMay have reduced central nervous system side effects
CYP450 Inhibition Potential for inhibition of some isoformsRequires experimental evaluation for drug-drug interaction potential
Drug-likeness Score PositiveIndicates a favorable overall profile for a potential drug candidate

These in silico predictions suggest that this compound possesses several favorable ADME properties, making it a potentially viable candidate for further drug development. However, the potential for CYP450 inhibition would need to be carefully assessed experimentally to avoid potential drug-drug interactions.

Reactivity and Mechanistic Studies of 2 Bromo 4 Propionamidothiazole

Chemical Reactivity Profiles of the Bromine Atom

The bromine atom at the C2 position of the thiazole (B1198619) ring is the primary center of reactivity for many synthetic transformations. Its behavior is largely dictated by the electron-deficient nature of the thiazole heterocycle, which makes the C2 carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Pathways and Kinetics

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-bromothiazoles. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, a role the thiazole ring itself plays due to the electronegativity of the nitrogen and sulfur atoms. masterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step, addition-elimination pathway.

First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The aromaticity of the thiazole ring is temporarily broken in this step. The stability of this intermediate is crucial to the reaction's feasibility. The negative charge is delocalized and stabilized by the heteroatoms within the ring.

Role of Bromine as a Leaving Group

In the context of nucleophilic aromatic substitution, the ability of the substituent to depart from the Meisenheimer complex is critical. Bromine is an effective leaving group in these reactions. In SNAr mechanisms, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.org However, the leaving group's ability to accommodate a negative charge upon departure influences the second, faster step of the reaction.

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to bond strength. This is because the high electronegativity of fluorine strongly activates the ring toward the initial nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com Nevertheless, bromo-substituted heterocycles like 2-Bromo-4-propionamidothiazole are widely used because they offer a good balance of reactivity and stability, making them excellent substrates for a variety of transformations. chemimpex.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2-bromothiazoles are common substrates in these transformations. wikipedia.org These reactions vastly expand the synthetic utility of this compound, allowing for the introduction of a wide array of alkyl, alkenyl, aryl, and alkynyl groups at the C2 position.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (this compound), inserting into the carbon-bromine bond to form a palladium(II) complex. youtube.com

Transmetalation : A main group organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi) transfers its organic group to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

Suzuki Reaction : This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org It is known for its mild reaction conditions and the environmental compatibility of its boron-containing reagents. youtube.com The reaction requires a base to activate the organoboron compound for the transmetalation step. organic-chemistry.org

Heck Reaction : The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene in the presence of a base. organic-chemistry.org A key feature of this reaction is its excellent stereoselectivity, often yielding the trans substituted alkene. organic-chemistry.org However, challenges can include dehalogenation of the starting aryl bromide under the reaction conditions. beilstein-journals.org

Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com Modern protocols have also been developed that are copper-free, which can be advantageous in pharmaceutical synthesis to avoid residual copper impurities. nih.govnih.gov

Negishi Reaction : The Negishi reaction involves the coupling of an organozinc compound with an organohalide. organic-chemistry.org It is a highly versatile method due to the high reactivity and functional group tolerance of organozinc reagents. nih.govresearchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions with bromothiazole substrates.

ReactionCatalyst SystemCoupling PartnerBase/SolventTypical YieldsReference
SuzukiPd(OAc)2 / PCy3 or Pd2(dba)3 / P(t-Bu)3Aryl/Vinyl Boronic AcidCs2CO3 or K3PO4 / THF, WaterGood to Excellent organic-chemistry.org
HeckPd(OAc)2 / PPh3Alkene (e.g., n-Butyl Acrylate)Et3N / MeCNGood to Excellent organic-chemistry.orgsioc-journal.cn
SonogashiraPd(PPh3)2Cl2 / CuITerminal AlkyneEt3N or DIPA / THFGood to Excellent wikipedia.orgorganic-chemistry.org
NegishiPd(PPh3)4 or Pd-PEPPSIOrganozinc HalideNone (self-basic) / THFHigh to Excellent nih.govresearchgate.netnih.gov

Ligand Design for Selective Coupling

The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's activity and selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the palladium catalyst. For sterically hindered substrates, such as some substituted 2-bromothiazoles, conventional coupling conditions may fail. nih.govrsc.org In such cases, bulky, electron-rich phosphine (B1218219) ligands can promote the rate-limiting oxidative addition step and facilitate the reductive elimination step. youtube.com In some instances, the thiazole nitrogen itself can coordinate to the palladium center, facilitating the reaction and allowing for ligand-free conditions by forming a palladacyclic intermediate. nih.govrsc.org Catalyst systems can be designed to achieve high selectivity for coupling at one position over another in di- or poly-halogenated substrates. acs.org

Regioselectivity and Stereoselectivity in Coupling Products

For a molecule like this compound, cross-coupling reactions are highly regioselective, occurring exclusively at the C2 position due to the carbon-bromine bond. In studies with 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient C2 position. researchgate.netthieme-connect.com This inherent electronic bias allows for the selective synthesis of 2-substituted 4-bromothiazoles, which can then undergo a second, different coupling reaction at the C4 position. nih.gov

Stereoselectivity is a key consideration primarily in the Heck reaction, which typically results in the formation of a trans-alkene. organic-chemistry.org For Suzuki and Negishi couplings involving vinyl partners, the stereochemistry of the double bond in the starting material is generally retained in the product. wikipedia.org

Reactions Involving the Thiazole Heterocycle and Amide Moiety

Beyond the reactions at the C2-bromo position, the thiazole ring and the propionamide (B166681) side chain possess their own distinct reactivities. The thiazole ring is aromatic and can undergo various transformations, though it is generally resistant to electrophilic substitution. wikipedia.org The electron-donating or withdrawing nature of substituents at the C2, C4, and C5 positions can significantly influence the ring's reactivity. analis.com.myijarsct.co.in For instance, deprotonation with strong bases can occur at the C5 position if it is unsubstituted, creating a nucleophilic center for further reactions. The thiazole ring can also participate in cycloaddition reactions, although this often requires high temperatures. wikipedia.org

The propionamide moiety (-NHC(O)CH₂CH₃) also offers sites for chemical modification. The N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The amide bond itself is stable but can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions. The carbonyl group can undergo reduction, and the adjacent methylene (B1212753) group could potentially be functionalized. The presence of the amide can also influence the reactivity of the thiazole ring through electronic effects.

Electrophilic and Nucleophilic Reactions on the Thiazole Ring

Electrophilic Reactions

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed under forcing conditions, with substitution occurring preferentially at the C5 position.

Halogenation: Bromination or chlorination would likely require a Lewis acid catalyst. The incoming electrophile would be directed to the C5 position, yielding 2-bromo-4-propionamido-5-halothiazole.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield the 5-nitro derivative. The reaction conditions would need to be carefully controlled to avoid degradation of the starting material.

Electrophilic ReagentProductPlausible Conditions
Br₂/FeBr₃2,5-Dibromo-4-propionamidothiazole0-25 °C, in a suitable inert solvent (e.g., CH₂Cl₂)
HNO₃/H₂SO₄2-Bromo-5-nitro-4-propionamidothiazole0 °C, careful addition of nitrating mixture
SO₃/H₂SO₄This compound-5-sulfonic acidFuming sulfuric acid, elevated temperature

Nucleophilic Reactions

The C2 position of the thiazole ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom is a good leaving group, and its departure is facilitated by the ability of the thiazole ring to stabilize the negative charge in the Meisenheimer intermediate.

A variety of nucleophiles can displace the bromide ion, leading to a wide range of 2-substituted-4-propionamidothiazoles. These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the substitution process.

Amination: Reaction with primary or secondary amines can yield 2-amino-4-propionamidothiazoles.

Alkoxylation: Treatment with alkoxides can lead to the formation of 2-alkoxy-4-propionamidothiazoles.

Thiolation: Reaction with thiols or their corresponding salts can produce 2-thioether derivatives.

Cyanation: Substitution with a cyanide source, often with a palladium catalyst, can introduce a nitrile group at the C2 position.

NucleophileProductPlausible Conditions
R-NH₂ (Amine)N-(2-(Alkylamino)thiazol-4-yl)propanamideHeat, with or without a catalyst (e.g., Pd(OAc)₂ with a suitable ligand)
R-O⁻ (Alkoxide)N-(2-Alkoxythiazol-4-yl)propanamideReaction with the corresponding alcohol in the presence of a base (e.g., NaH)
R-S⁻ (Thiolate)N-(2-(Alkylthio)thiazol-4-yl)propanamideReaction with the corresponding thiol in the presence of a base
CN⁻ (Cyanide)N-(2-Cyanothiazol-4-yl)propanamidePd-catalyzed reaction (e.g., with Zn(CN)₂)

Transformations and Derivatizations of the Propionamido Group

The propionamido group (-NHCOEt) at the C4 position offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis

The amide bond can be cleaved under both acidic and basic conditions to yield 4-amino-2-bromothiazole.

Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid or sulfuric acid, and heat will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-amino-2-bromothiazole and propionic acid.

Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This results in the formation of the carboxylate salt of propionic acid and 4-amino-2-bromothiazole.

ConditionProducts
Acidic (e.g., HCl, H₂O, heat)4-Amino-2-bromothiazole, Propionic acid
Basic (e.g., NaOH, H₂O, heat)4-Amino-2-bromothiazole, Sodium propionate

Reduction

The amide group can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert the propionamido group into a propylamine (B44156) group, yielding N-(2-bromothiazol-4-yl)propan-1-amine.

Other Derivatizations

The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to generate further derivatives.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for a compound like this compound would typically involve a combination of kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Kinetic Studies

Kinetic studies are crucial for determining the rate laws of reactions, which in turn provide insights into the reaction mechanism. For nucleophilic aromatic substitution at the C2 position, the reaction rate would likely be dependent on the concentrations of both the thiazole substrate and the nucleophile, suggesting a bimolecular (SNAr) mechanism. The rate equation would be:

Rate = k[this compound][Nucleophile]

For the hydrolysis of the propionamido group, kinetic studies could differentiate between acid-catalyzed and base-catalyzed mechanisms by examining the dependence of the reaction rate on the pH of the solution.

Spectroscopic Methods

Spectroscopic techniques are invaluable for identifying reactants, products, and any stable intermediates that may form during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the disappearance of starting material and the appearance of products. Changes in chemical shifts and coupling constants can provide structural information about any intermediates that are sufficiently long-lived to be observed. For example, in situ NMR monitoring could potentially detect the formation of a Meisenheimer complex in nucleophilic aromatic substitution reactions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the propionamido group. The characteristic C=O stretching frequency of the amide (around 1650-1680 cm⁻¹) would disappear upon hydrolysis or reduction, while the appearance of new bands corresponding to the products (e.g., N-H bending of the primary amine after hydrolysis, or the absence of a C=O band after reduction) would be observed.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient species in the reaction mixture.

By combining these kinetic and spectroscopic methods, a detailed picture of the reaction pathways for the transformations of this compound can be constructed, leading to a deeper understanding of its chemical behavior.

Structure Activity Relationship Sar and Derivative Design for 2 Bromo 4 Propionamidothiazole Analogues

Design Principles for Modifying the Thiazole (B1198619) Core and Side Chains

The thiazole ring is a versatile scaffold in medicinal chemistry, present in numerous pharmacologically important molecules. researchgate.netbohrium.com Its modification, along with the attached side chains, is a key strategy in drug design. globalresearchonline.net For analogues of 2-Bromo-4-propionamidothiazole, design principles focus on three primary locations: the C2, C4, and C5 positions of the thiazole ring, and the N-propionamide side chain.

Thiazole Core (C2, C4, C5 positions): The reactivity and biological interactions of the thiazole ring are influenced by the electronic properties of its substituents. globalresearchonline.net Modifications at the C4 and C5 positions are common strategies. For instance, introducing small alkyl or aryl groups at the C4 position can explore hydrophobic pockets in a target's binding site. The C5 position is also amenable to substitution, which can modulate the electronic nature of the ring and provide additional interaction points. SAR studies on other 2-aminothiazole (B372263) series have shown that even minor changes, such as altering the substitution on a phenyl ring attached to the thiazole core, can significantly impact activity. acs.orgnih.govnih.gov

Propionamide (B166681) Side Chain: The amide linker and the propionyl group at the C4 position are critical for establishing interactions with biological targets, often through hydrogen bonding. Design strategies for this side chain include:

Altering the Alkyl Chain: Varying the length and branching of the alkyl chain (e.g., replacing propionyl with acetyl, butyryl, or isobutyryl) can probe the size and shape of the binding pocket. nih.gov

Modifying the Amide: N-alkylation of the amide or replacing the amide linkage with other functional groups like sulfonamides can alter hydrogen bonding capacity and conformational flexibility. acs.orgnih.gov

Introducing Cyclic Moieties: Incorporating cyclic structures into the side chain can restrict conformational freedom, which may lead to a more favorable binding pose.

Systematic modifications based on these principles allow for a thorough exploration of the chemical space around the this compound scaffold. audreyli.com

Table 1: Design Principles for Modifying this compound
Molecular PositionModification StrategyRationalePotential Impact
Thiazole C5-PositionIntroduction of small alkyl or aryl groupsExplore hydrophobic interactions; modulate ring electronicsChanges in binding affinity and selectivity
Propionamide Alkyl ChainVary chain length and branching (e.g., acetyl, isobutyryl)Probe size and shape of the target's binding pocketOptimization of potency
Amide LinkerN-methylation or replacement with bioisosteres (e.g., sulfonamide)Alter hydrogen bonding capacity and conformational flexibilityModified binding mode and pharmacokinetic properties

Impact of Halogen Substitution on Molecular Properties and Interactions

The bromine atom at the C2 position of this compound is a crucial feature that significantly influences its physicochemical properties and potential biological interactions. The introduction of halogens is a popular and effective strategy in drug design. ump.edu.plsemanticscholar.org

The impact of the bromine substituent can be understood through several key effects:

Halogen Bonding: Bromine, like other larger halogens, can participate in halogen bonds. This is a highly directional, non-covalent interaction between the electropositive region on the outer side of the halogen atom (known as the σ-hole) and a Lewis base or other electron-rich system, such as an oxygen or nitrogen atom in a protein. ump.edu.plsemanticscholar.orgump.edu.pl This interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target. nih.gov The strength of the halogen bond increases in the order of Cl < Br < I. ump.edu.pl

Lipophilicity and Permeability: The introduction of a bromine atom generally increases the lipophilicity of a molecule. researchgate.net This can enhance its ability to cross biological membranes, such as the cell membrane, potentially leading to improved cellular uptake and bioavailability. researchgate.net

Steric and Electronic Effects: The size of the bromine atom can provide beneficial steric bulk, allowing the molecule to fit snugly into a binding pocket. researchgate.net Electronically, the electron-withdrawing nature of bromine can influence the reactivity and metabolic stability of the thiazole ring. nih.gov

Replacing the bromine with other halogens (Fluorine, Chlorine, Iodine) is a common tactic to fine-tune these properties. Fluorine can act as a hydrogen bond acceptor, while chlorine and iodine offer different sizes and propensities for halogen bonding, allowing for a systematic investigation of the halogen's role in ligand-protein interactions. ump.edu.plresearchgate.net

Table 2: Influence of C2-Halogen Substitution on Molecular Properties
Halogen (X)van der Waals Radius (Å)Electronegativity (Pauling Scale)Key Interaction TypeImpact on Properties
Fluorine (F)1.473.98Hydrogen Bonding, Dipole-DipoleCan block metabolism, alter pKa
Chlorine (Cl)1.753.16Weak Halogen BondingIncreases lipophilicity
Bromine (Br)1.852.96Moderate Halogen BondingGood balance of size and polarizability researchgate.net
Iodine (I)1.982.66Strong Halogen BondingSignificantly increases lipophilicity, potential metabolic liability

Rational Design of Compound Libraries for SAR Exploration

The systematic exploration of SAR for this compound analogues is best achieved through the rational design and synthesis of compound libraries. mdpi.com This approach moves beyond single-compound synthesis to the creation of a focused collection of related molecules where specific structural features are varied systematically. nih.govaudreyli.com

The design of such a library involves several key considerations:

Scaffold Definition: The 2-Bromo-4-aminothiazole core is defined as the fixed scaffold.

Diversity Points: Key points for introducing structural diversity are identified. For this scaffold, these would be the propionamide side chain and the C5 position of the thiazole ring.

Building Block Selection: A diverse yet focused set of building blocks (e.g., various carboxylic acids to modify the amide side chain, or reagents for substitution at the C5 position) is selected to explore a range of properties like size, lipophilicity, and electronic character. imist.ma

Synthesis Strategy: Parallel synthesis techniques are often employed to efficiently produce the library of compounds. audreyli.com This allows for the rapid generation of data needed to build a comprehensive SAR model.

Computational tools can aid in the design of these libraries by predicting the drug-like properties of the proposed molecules, ensuring that the synthesized compounds occupy a favorable chemical space. mdpi.comimist.ma The goal is to generate a dataset that clearly reveals trends, such as which substitutions enhance activity, which are detrimental, and which have a neutral effect. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies in Analogue Design

For this compound analogues, these strategies could be applied as follows:

Bioisosteric Replacements:

Amide Group: The propionamide linker is a key site for hydrogen bonding. It could be replaced with bioisosteres such as a reverse amide, ester, or a five-membered heterocycle like a 1,2,3-triazole to alter stability and hydrogen bonding patterns while maintaining a similar spatial arrangement. nih.gov

Bromine Atom: The bromine at C2 could be replaced by other groups like a cyano (-CN) or trifluoromethyl (-CF3) group to mimic its electronic properties and size.

Thiazole Sulfur: The sulfur atom in the thiazole ring could be replaced with an oxygen (forming an oxazole) or a nitrogen atom (forming an imidazole), which would significantly alter the ring's electronics and hydrogen bonding potential.

Scaffold Hopping: This more drastic approach involves replacing the entire thiazole core with a different heterocyclic system while aiming to maintain the original orientation of the key interacting substituents (the C2-bromo and C4-propionamide). researchgate.net Potential replacement scaffolds could include pyrazoles, isoxazoles, or even bicyclic systems. morressier.com This strategy is particularly useful for discovering novel chemical series with potentially improved properties or for escaping patent-protected chemical space. nih.gov

Table 3: Potential Bioisosteric Replacements and Scaffold Hops
Original MoietyPotential Bioisostere/ScaffoldRationale for Replacement
Amide (-CONH-)1,2,3-TriazoleMimic hydrogen bonding pattern, improve metabolic stability nih.gov
Bromine (-Br)Trifluoromethyl (-CF3)Similar size and lipophilicity, acts as a weak H-bond acceptor
Thiazole RingOxazole or Thiadiazole RingScaffold hopping to alter core electronics and explore new intellectual property researchgate.netaudreyli.com

Conformational Constraints and Flexibility in Modulating Activity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. While the thiazole ring itself is largely planar and rigid, the propionamide side chain possesses significant conformational flexibility due to rotatable single bonds. nih.gov

The biological activity of this compound analogues can be modulated by controlling this flexibility:

Flexible Analogues: A flexible side chain can adopt multiple conformations, one of which may be the "bioactive conformation" that fits optimally into the target's binding site. However, there is an entropic penalty associated with "freezing" a flexible molecule into a single conformation upon binding.

Rigid Analogues: Introducing conformational constraints can pre-organize the molecule into a shape that is closer to the bioactive conformation. This can lead to a stronger binding affinity. nih.gov Strategies to reduce flexibility include:

Incorporating double bonds or small rings (e.g., cyclopropane) into the side chain.

Introducing bulky substituents that sterically hinder rotation around key bonds.

By synthesizing both flexible and conformationally constrained analogues, researchers can better understand the optimal three-dimensional structure required for activity. nih.gov If a rigid analogue shows significantly higher potency, it provides strong evidence for a specific bioactive conformation, which can guide further design efforts. nih.gov

Chemical Biology Applications of 2 Bromo 4 Propionamidothiazole and Its Derivatives

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology, designed to selectively bind to a biological target and produce a measurable signal, thereby enabling the study of that target within its native environment. The development of derivatives from the 2-bromo-thiazole scaffold is instrumental in creating such probes. The inherent reactivity and interaction potential of this scaffold make it a valuable starting point for designing molecules that can visualize, quantify, and perturb biological processes.

Researchers have synthesized various thiazole (B1198619) derivatives to evaluate their potential against a range of biological targets. mdpi.com For instance, azo derivatives of 2-amino-6-bromobenzothiazole (B93375) have been synthesized and characterized as chromogenic reagents, which change color upon binding to metal ions. researchgate.net This principle can be extended to create probes for biological macromolecules. By modifying the propionamide (B166681) group or substituting the bromine atom with fluorescent tags or photoreactive groups, derivatives of 2-Bromo-4-propionamidothiazole can be engineered into highly specific molecular probes. These probes can then be used to investigate enzyme activity, receptor binding, and other cellular events through techniques like fluorescence microscopy and flow cytometry.

Utilization in Target Identification and Validation Strategies

A critical initial step in modern drug discovery is the identification and validation of a biological target, such as a protein or enzyme, that is causally linked to a disease state. nih.govnih.gov Chemical probes derived from scaffolds like this compound play a pivotal role in this process. Target identification involves determining the specific molecular target with which a bioactive compound interacts to elicit a biological response.

Derivatives of the 2-bromo-thiazole core can be used as "bait" in chemical proteomics experiments. For example, a derivative could be immobilized on a solid support to capture its binding partners from a cell lysate, which are then identified using mass spectrometry. Furthermore, once a potential target is identified, these compounds are used for target validation—confirming that modulating the target's activity produces a desired therapeutic effect. For example, a series of stilbene (B7821643) analogs containing a brominated thiazole moiety were synthesized and evaluated as inhibitors of DNA Topoisomerase IB (Top1), validating Top1 as their molecular target. nih.gov Similarly, substituted 2-phenylthiazole-4-carboxamides have been evaluated against various human cancer cell lines to identify compounds with specific cytotoxic activity, which is the first step toward elucidating their molecular targets within the cancer cells. nih.gov This approach helps confirm that the interaction between the compound and the target is responsible for the observed cellular phenotype.

Interrogation of Cellular Pathways and Biological Processes

Once a molecule's target has been identified and validated, it can be used as a tool to interrogate the complex cellular pathways and biological processes in which the target is involved. By selectively inhibiting or activating a specific protein, researchers can study the downstream consequences, helping to unravel intricate signaling networks.

Thiazole-based compounds have been instrumental in this regard. For example, by using a thiazole derivative to inhibit a specific kinase, scientists can study the effects on cell cycle progression, apoptosis, or signal transduction. The discovery of 2-thiazolidinone-based inhibitors of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins, allows for the detailed study of epigenetic regulation. nih.gov These inhibitors were shown to affect the downstream protein c-Myc, confirming their utility in probing the BET-mediated oncogenic pathway. nih.gov The ability to synthesize a variety of derivatives from the this compound core allows for the development of highly selective chemical tools to dissect specific nodes within cellular signaling cascades, providing deeper insights into disease mechanisms.

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. mdpi.com It begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. mdpi.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The this compound structure is well-suited for inclusion in fragment libraries due to its size and chemical functionality.

A notable example involves the use of a related scaffold, 2-thiazolidinone (B52157), in an FBDD campaign to identify inhibitors of the BRD4 bromodomain, a key target in cancer. nih.gov Through screening and X-ray crystallography, a 2-thiazolidinone fragment was identified as a hit. nih.gov Subsequent structure-guided optimization of this fragment led to the development of potent BRD4 inhibitors with significant cellular activity. nih.gov This successful case study highlights the potential of the thiazole core as a valuable starting point in FBDD for developing novel therapeutics.

Table 1: Thiazole-Related Scaffolds in FBDD

Fragment Scaffold Target Protein Therapeutic Area Key Finding
2-Thiazolidinone BRD4 Bromodomain Oncology Identified as a novel, optimizable core for potent BET inhibitors. nih.govnih.gov

Exploitation of Halogen Bonding Interactions in Protein-Ligand Systems

The bromine atom in this compound is not merely a synthetic handle; it plays a crucial role in molecular recognition through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom in a protein. nih.gov In drug design, bromine and iodine are often incorporated into ligands to improve binding affinity and selectivity. nih.gov

Structural analyses of protein-ligand complexes deposited in the Protein Data Bank (PDB) reveal that halogen atoms frequently participate in favorable interactions with both backbone and side-chain atoms of amino acids. nih.gov The bromine atom on the thiazole ring can form strong halogen bonds with the backbone carbonyl oxygen atoms or with the side chains of amino acids like serine, threonine, aspartate, and glutamate. nih.gov These directional interactions can help to rigidly orient the ligand within the binding pocket, leading to enhanced potency. The strategic placement of a bromine atom, as seen in this compound, is a key design element in modern medicinal chemistry to exploit these halogen bonding interactions for creating highly specific and effective ligands. nih.gov

Table 2: Key Compound Names Mentioned

Compound Name
This compound
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole
2-amino-6-bromobenzothiazole
2-phenylthiazole-4-carboxamide
2-thiazolidinone
c-Myc
DNA Topoisomerase IB
BRD4

Preclinical Drug Discovery Aspects and Lead Optimization of 2 Bromo 4 Propionamidothiazole Analogues

Strategy for Hit-to-Lead and Lead Optimization

The progression from a screening hit to a lead compound, and subsequently to an optimized lead, is a critical phase in early drug discovery. wikipedia.org This process, known as hit-to-lead (H2L) and lead optimization (LO), aims to refine the pharmacological and physicochemical properties of initial hits. For analogues of 2-Bromo-4-propionamidothiazole, this strategy would involve several key stages.

Initially, a high-throughput screen (HTS) might identify a "hit" compound from a chemical library that demonstrates a desired biological activity. wikipedia.org The initial hits often exhibit modest potency, typically in the micromolar range. wikipedia.org The primary goal of the H2L phase is to validate this activity and improve the potency to the nanomolar range through initial chemical modifications. wikipedia.org

Once a promising lead compound is identified, the lead optimization phase commences. This stage focuses on enhancing multiple parameters to ensure the compound is suitable for in vivo testing and, eventually, clinical development. Key objectives of lead optimization for this compound analogues would include:

Improving Potency and Efficacy: Medicinal chemists would systematically modify the structure to enhance its therapeutic activity against the target.

Enhancing Selectivity: Modifications would aim to increase the compound's selectivity for its intended biological target, thereby minimizing off-target effects and potential side effects.

Optimizing Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound are fine-tuned to ensure it can reach its target in the body at therapeutic concentrations and be cleared appropriately.

A crucial aspect of this process is the establishment of a clear Structure-Activity Relationship (SAR). By synthesizing and testing a variety of analogues, researchers can determine which parts of the molecule are essential for its biological activity and which can be modified to improve its drug-like properties. For instance, in the optimization of 2-(1H-pyrazol-1-yl)thiazole derivatives as EP1 receptor antagonists, a systematic medicinal chemistry approach was employed to generate a series of compounds, leading to the identification of a candidate with good oral pharmacokinetics. nih.gov

Mechanistic Understanding of Biological Activity (e.g., enzyme inhibition, receptor modulation, protein degradation)

A deep understanding of how a compound exerts its biological effect at a molecular level is paramount for successful drug development. For analogues of this compound, their biological activity could be mediated through various mechanisms, given the versatility of the 2-aminothiazole (B372263) scaffold. scholarsresearchlibrary.commdpi.com

Enzyme Inhibition: Many thiazole (B1198619) derivatives have been identified as potent enzyme inhibitors. For example, docking studies have suggested that the antibacterial action of some thiazole derivatives may be due to the inhibition of the E. coli MurB enzyme. jneonatalsurg.comjneonatalsurg.com Similarly, their antifungal activity has been linked to the inhibition of 14α-lanosterol demethylase. jneonatalsurg.comjneonatalsurg.com In the context of anticancer drug discovery, 2-aminothiazole derivatives have been investigated as inhibitors of various kinases. nih.gov For analogues of this compound, identifying a specific enzyme target and elucidating the binding interactions would be a key focus of mechanistic studies.

Receptor Modulation: Thiazole-containing compounds can also act as modulators of cellular receptors. For example, a series of 2-(1H-pyrazol-1-yl)thiazole derivatives were developed as selective antagonists for the EP1 receptor. nih.gov The ability of these compounds to bind to and modulate the function of a specific receptor would be investigated through various in vitro assays.

Other Mechanisms: The biological activity of these analogues could also be attributed to other mechanisms. For instance, some aminothiazole derivatives have been shown to have antidegenerative activity on cartilage by blocking cartilage breakdown induced by IL-1beta. nih.gov This suggests an interference with inflammatory signaling pathways.

The following table summarizes potential mechanisms of action for thiazole-based compounds based on existing research:

Mechanism of ActionExample Target/PathwayTherapeutic Area
Enzyme InhibitionMurB, 14α-lanosterol demethylase, Kinases, DNA GyraseAntibacterial, Antifungal, Anticancer
Receptor ModulationEP1 ReceptorInflammatory conditions
Anti-inflammatoryInhibition of NO production and GAG releaseCartilage degeneration

Design of Preclinical Candidates through Medicinal Chemistry Efforts

The design and synthesis of preclinical candidates from a lead compound is a meticulous process driven by medicinal chemistry. researchgate.net For this compound analogues, this would involve iterative cycles of design, synthesis, and testing to refine the molecule's properties.

A common strategy is the exploration of the chemical space around the lead compound by introducing various substituents at different positions of the thiazole ring and the propionamide (B166681) side chain. The bromine atom at the 2-position of the thiazole ring is a key functional group that can be replaced with other moieties to explore the SAR. The propionamide group at the 4-position also offers opportunities for modification to enhance interactions with the biological target and improve physicochemical properties.

For instance, in the development of benzothiazole-based DNA gyrase inhibitors, optimization efforts focused on improving aqueous solubility and ADME properties by fine-tuning the lipophilicity of the lead compound. nih.gov This highlights the importance of balancing potency with drug-like properties.

The amide functional group, present in the propionamide moiety, is a favored motif in drug development due to its ability to form stable hydrogen bond interactions with protein and receptor targets. researchgate.net Medicinal chemists would likely synthesize a library of analogues with different amide substitutions to probe these interactions and optimize binding affinity.

Strategic Evaluation of Pharmacological Profiles in Preclinical Models

Once a preclinical candidate is selected based on its in vitro potency, selectivity, and drug-like properties, it undergoes a comprehensive evaluation of its pharmacological profile in preclinical models. This is a critical step to assess the compound's potential efficacy and safety before it can be considered for human clinical trials.

For analogues of this compound, this evaluation would involve a tiered approach, starting with in vitro assays and progressing to in vivo animal models.

In Vitro Evaluation: The initial pharmacological profiling would be conducted using a battery of in vitro assays to confirm the compound's mechanism of action and assess its activity in a cellular context. For example, if the intended target is an enzyme, its inhibitory activity would be quantified. If it's a receptor, its binding affinity and functional activity (agonist or antagonist) would be determined.

In Vivo Pharmacokinetics: The pharmacokinetic profile of the candidate would be assessed in animal models (e.g., rodents) to understand how the compound is absorbed, distributed, metabolized, and excreted. This data is crucial for determining the appropriate dosing regimen for subsequent efficacy studies.

In Vivo Efficacy Models: The therapeutic potential of the preclinical candidate would be evaluated in relevant animal models of the target disease. For example, if the compound is being developed as an antibacterial agent, its efficacy would be tested in an infection model. nih.gov If it's an anticancer agent, its ability to inhibit tumor growth would be assessed in xenograft models. nih.gov

The following table provides a hypothetical example of a preclinical evaluation cascade for a this compound analogue being developed as an anti-inflammatory agent:

StageModel/AssayKey Parameters Measured
In Vitro Cell-based assays (e.g., LPS-stimulated macrophages)Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
In Vivo PK Rodent models (e.g., rat, mouse)Bioavailability, half-life, clearance, volume of distribution
In Vivo Efficacy Animal model of inflammation (e.g., carrageenan-induced paw edema)Reduction in paw swelling, inflammatory markers

Through this strategic evaluation, a comprehensive pharmacological profile of the preclinical candidate is established, providing the necessary data to support its progression into clinical development.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The 2-aminothiazole (B372263) scaffold, in particular, is a fundamental component of several clinically approved drugs, including the anticancer agents dasatinib and alpelisib. nih.gov Research has extensively documented that various 2-aminothiazole analogs show potent and selective inhibitory activity in the nanomolar range against a variety of human cancer cell lines, such as those for breast, lung, colon, and prostate cancers. nih.gov

Bromothiazoles, such as 2-bromo-4-phenylthiazole and 2,4-dibromothiazole, are recognized as versatile building blocks in organic synthesis. nih.govresearchgate.net The presence of a bromine atom enhances the reactivity of the thiazole ring, making it a valuable intermediate for creating more complex molecules through reactions like nucleophilic substitutions and cross-coupling reactions. nih.govcymitquimica.com This reactivity allows for the introduction of various substituents to build libraries of compounds for biological screening.

Table 1: Examples of Biologically Active Thiazole Derivatives

Compound Class Notable Biological Activity Reference
2-Aminothiazoles Anticancer nih.gov
Thiazole-bearing derivatives Antischistosomal researchgate.net
2-Oxoindolin-3-ylidene thiazoles VEGFR-2 Inhibition rsc.org

Identification of Unexplored Synthetic Avenues

The synthesis of substituted thiazoles is a well-established field in organic chemistry. One of the most common methods is the Hantzsch thiazole synthesis. For a compound like 2-Bromo-4-propionamidothiazole, a potential synthetic route could involve the reaction of a corresponding α-haloketone with a thiourea (B124793) derivative.

However, more modern and potentially unexplored avenues for this specific compound could leverage regioselective cross-coupling reactions. For instance, starting with a readily available material like 2,4-dibromothiazole, a sequence of palladium-catalyzed cross-coupling reactions could be employed to introduce the propionamide (B166681) group at the 4-position. nih.gov This approach offers a high degree of control over the substitution pattern.

Another potential route could be a one-pot synthesis, which has been explored for other thiazole derivatives to improve efficiency and yield. google.com Such a process for this compound might involve an initial bromination of a suitable thiazole precursor followed by an in-situ amidation reaction.

Table 2: Potential Synthetic Strategies for this compound

Synthetic Approach Key Features Potential Advantages
Modified Hantzsch Synthesis Classic method, readily available starting materials Well-understood, scalable
Regioselective Cross-Coupling High control over substitution Versatility in introducing functional groups
One-Pot Synthesis Multiple steps in a single reaction vessel Increased efficiency, reduced waste

Advancements in Computational Modeling and Predictive Capabilities

Computational modeling is an indispensable tool in modern drug discovery and materials science. For thiazole derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the key structural features that contribute to their biological activity. jchemlett.com These models can help predict the potency of new derivatives and guide their structural modification to improve efficacy. jchemlett.com

Molecular docking studies are also crucial for predicting how a molecule like this compound might bind to a biological target. By simulating the interaction between the small molecule and the active site of a protein, researchers can gain insights into the binding mode and the key interactions that stabilize the complex. rsc.org This information is invaluable for designing more potent and selective inhibitors.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and DFT (Density Functional Theory) analyses can further support the development of promising compounds by predicting their pharmacokinetic properties and reactivity. rsc.org While no specific computational studies on this compound have been published, these established methods could be readily applied to predict its properties and guide future research.

Emerging Applications in Chemical Biology and Advanced Probes

Chemical probes are small molecules with high potency and selectivity for a specific biological target, making them powerful tools for interrogating cellular processes. febs.org The development of high-quality chemical probes is a rapidly growing area of research, with a significant focus on epigenetic targets like bromodomains. nih.gov

Given the diverse biological activities of thiazole derivatives, there is potential for developing compounds like this compound into chemical probes. The thiazole scaffold can be systematically modified to optimize potency and selectivity for a particular target. The bromine atom provides a convenient handle for further functionalization, for example, by attaching a fluorescent tag or a biotin label for use in pulldown assays.

The challenge in developing a chemical probe lies in achieving high selectivity to ensure that any observed biological effect is due to the intended on-target activity. nih.govnih.gov For a novel compound like this compound, initial screening against a broad panel of biological targets would be necessary to identify its primary mechanism of action and its potential as a selective chemical probe.

Future Trajectories in Medicinal Chemistry and Preclinical Development

The thiazole scaffold continues to be a privileged structure in medicinal chemistry, and the future development of derivatives like this compound will likely follow established drug discovery pathways. Assuming initial screenings identify a promising biological activity, the next steps would involve a comprehensive Structure-Activity Relationship (SAR) study. This would entail the synthesis and testing of a library of analogs to identify the key structural features required for potency and selectivity.

Preclinical development would involve a series of in vitro and in vivo studies to assess the compound's efficacy and safety. This includes more extensive cell-based assays, animal models of disease, and pharmacokinetic and toxicological evaluations. nih.gov The ultimate goal is to generate a robust data package to support the initiation of clinical trials. While this compound itself is an uncharacterized compound, its structural motifs are present in many biologically active molecules, suggesting that it and its derivatives could be promising starting points for future drug discovery efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-propionamidothiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates in polar aprotic solvents like DMSO (as in ) can enhance reactivity. Optimizing stoichiometry (e.g., 1:1 molar ratios of reactants) and using catalytic glacial acetic acid (5 drops per 0.001 mol substrate) improves yields . Post-reaction purification via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures) ensures purity. Monitoring reaction progress with TLC or HPLC is critical to avoid over-reaction.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups (e.g., bromine substituents, propionamide side chains). IR spectroscopy identifies amide C=O stretches (~1650 cm1^{-1}) and thiazole ring vibrations.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or APEX2 ) resolves bond lengths and angles. Refinement software like WinGX validates structural models against experimental data.
  • Elemental Analysis : Confirm Br and N content via combustion analysis.

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density-functional theory (DFT) using functionals like B3LYP or M06-2X models electron density and reaction pathways. For example, the Colle-Salvetti correlation-energy formula (adapted in ) calculates local kinetic-energy densities to predict electrophilic sites (e.g., Br leaving-group behavior) . Solvent effects are modeled using PCM (Polarizable Continuum Model). Transition-state analysis with Gaussian or ORCA software identifies activation energies for substitution reactions.

Q. How can contradictions in reported biological activities of thiazole derivatives like this compound be resolved through systematic review methodologies?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews ( ):

  • Search Strategy : Combine databases (PubMed, SciFinder) with controlled vocabulary (MeSH terms like "thiazole/pharmacology") to maximize recall and precision .
  • Bias Assessment : Use tools like ROBINS-I for non-randomized studies.
  • Meta-Analysis : Apply fixed/random-effects models to reconcile discrepancies in IC50_{50} values or binding affinities. Stratify data by experimental conditions (e.g., cell lines, assay protocols).

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Disorder in Crystal Packing : Bromine’s heavy-atom effect may cause electron density artifacts. Mitigate with high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and iterative refinement in SHELXL .
  • Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement parameters.
  • Hydrogen Bonding : Use PLATON or Mercury to map intermolecular interactions (e.g., amide N-H···O bonds) influencing packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.